REACTION_CXSMILES
|
[F:1][C:2]([F:44])([F:43])[C:3]1[CH:8]=[C:7]([NH:9][C:10](=[O:20])[C:11]2[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][CH:12]=2)[CH:6]=[CH:5][C:4]=1[C:21]1[CH:26]=[CH:25][C:24]([NH:27][C:28](=[O:38])[C:29]2[CH:34]=[CH:33][C:32]([N+:35]([O-])=O)=[CH:31][CH:30]=2)=[CH:23][C:22]=1[C:39]([F:42])([F:41])[F:40]>CCO.CC(O)=O.[Zn]>[F:1][C:2]([F:43])([F:44])[C:3]1[CH:8]=[C:7]([NH:9][C:10](=[O:20])[C:11]2[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=2)[CH:6]=[CH:5][C:4]=1[C:21]1[CH:26]=[CH:25][C:24]([NH:27][C:28](=[O:38])[C:29]2[CH:34]=[CH:33][C:32]([NH2:35])=[CH:31][CH:30]=2)=[CH:23][C:22]=1[C:39]([F:42])([F:41])[F:40] |f:1.2|
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Name
|
N,N′-(2,2′-bis(trifluoromethyl)-[1,1′-biphenyl]-4,4′-diyl)bis(4-nitrobenzamide)
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Quantity
|
6.18 g
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C=CC(=C1)NC(C1=CC=C(C=C1)[N+](=O)[O-])=O)C1=C(C=C(C=C1)NC(C1=CC=C(C=C1)[N+](=O)[O-])=O)C(F)(F)F)(F)F
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Name
|
EtOH AcOH
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Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCO.CC(=O)O
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Name
|
( L )
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.54 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The mixture is immediately bubbled up within several seconds
|
Type
|
CUSTOM
|
Details
|
clear colorless solution is formed
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Type
|
TEMPERATURE
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Details
|
The mixture is refluxed for additional 10 minutes or more
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Type
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FILTRATION
|
Details
|
filtered hot
|
Type
|
CUSTOM
|
Details
|
to remove unreacted zinc
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Type
|
ADDITION
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Details
|
The solution is poured into H2O (300 mL)
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Type
|
CUSTOM
|
Details
|
resulting in white precipitate
|
Type
|
FILTRATION
|
Details
|
Precipitate is filtered
|
Type
|
WASH
|
Details
|
thoroughly washed with H2O (2×300 mL) by suspension-filtration procedure
|
Type
|
CUSTOM
|
Details
|
to remove traces of mother liquor and zinc salts
|
Type
|
FILTRATION
|
Details
|
Filtration of solid
|
Type
|
CUSTOM
|
Details
|
drying under vacuum at 90° C. for 12 hours
|
Duration
|
12 h
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C=CC(=C1)NC(C1=CC=C(C=C1)N)=O)C1=C(C=C(C=C1)NC(C1=CC=C(C=C1)N)=O)C(F)(F)F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 73.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |